Cefazolin Amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

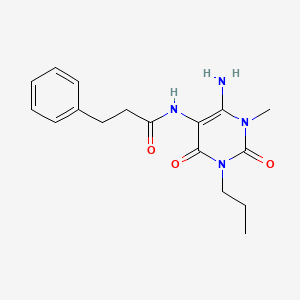

Cefazolin Amide is a derivative of cefazolin, a first-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, primarily used to treat various bacterial infections. This compound, like its parent compound, inhibits bacterial cell wall synthesis, making it effective against a wide range of Gram-positive and some Gram-negative bacteria .

Analyse Biochimique

Biochemical Properties

Cefazolin Amide interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these PBPs, this compound inhibits the third and last stage of bacterial cell wall synthesis . This interaction is crucial for its broad-spectrum antibiotic action.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria . The cefazolin inoculum effect (CzIE) causes the cefazolin minimum inhibitory concentration (MIC) to be elevated in proportion to the number of bacteria in the inoculum .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBPs, which inhibits bacterial cell wall synthesis . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . This mechanism of action is fundamental to this compound’s role as an effective antibiotic.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The CzIE phenomenon indicates that some bacterial isolates demonstrate resistance to this compound when a high bacterial inoculum is used for susceptibility testing . This suggests that the effectiveness of this compound may decrease over time in certain conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . A study in dogs showed that a dosage of 25 mg/kg provides consistent this compound exposure in a wide range of canine patients, and no adjustment of dose for special dog populations seems necessary .

Metabolic Pathways

This compound is not metabolized and is excreted unchanged in the urine . Approximately 60% of the drug is excreted in the urine in the first six hours, increasing to 70%-80% within 24 hours .

Transport and Distribution

This compound attains high serum levels and is excreted quickly via the urine . This rapid distribution and elimination suggest efficient transport and distribution within cells and tissues.

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the periplasmic space of bacteria where it binds to PBPs to inhibit cell wall synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cefazolin Amide can be synthesized through a series of chemical reactions involving the acylation of 7-amino-3-[(methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid with tetrazole-containing acetic acid in the presence of a biocatalyst containing penicillin amidase. The reaction is typically carried out at a pH of 6-8 and a temperature range of -20 to 40°C .

Industrial Production Methods: Industrial production of this compound often involves continuous-flow synthesis, which allows for rapid flow and efficient mixing of substrates in suitable flow reactors. This method enables the target compound to be obtained in a short period without intermediate isolation, yielding a high purity product .

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Requires aqueous acid or base, heat.

Reduction: Requires lithium aluminum hydride (LiAlH4).

Major Products:

Hydrolysis: Carboxylic acids and ammonia or an amine.

Reduction: Amines.

Applications De Recherche Scientifique

Cefazolin Amide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying amide bond formation and hydrolysis.

Biology: Investigated for its antibacterial properties and interactions with bacterial cell walls.

Medicine: Used in the development of new antibiotics and for studying drug resistance mechanisms.

Industry: Employed in the synthesis of other cephalosporin derivatives and as a reference standard in quality control

Mécanisme D'action

Cefazolin Amide exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Comparaison Avec Des Composés Similaires

Cefazolin: The parent compound, also a first-generation cephalosporin with similar antibacterial properties.

Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.

Ceftriaxone: Another third-generation cephalosporin, known for its long half-life and effectiveness against a wide range of bacteria.

Uniqueness: Cefazolin Amide is unique due to its specific amide bond, which provides distinct chemical properties and reactivity compared to other cephalosporins. Its synthesis and reactions offer valuable insights into amide chemistry and its applications in drug development.

Propriétés

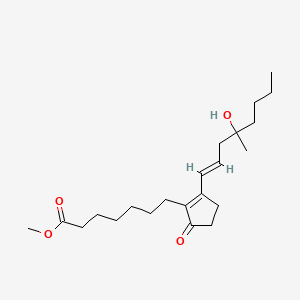

IUPAC Name |

(7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N9O3S3/c1-6-18-19-14(29-6)28-4-7-3-27-13-9(12(26)23(13)10(7)11(15)25)17-8(24)2-22-5-16-20-21-22/h5,9,13H,2-4H2,1H3,(H2,15,25)(H,17,24)/t9-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXOAWOOZVMQQR-CGCSKFHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3C([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N9O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone](/img/structure/B589276.png)

![2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B589284.png)